
N-(2,4-dimethoxyphenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide, also known as DOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. DOPA is a pyrrolidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
DNA Recognition and Gene Expression Control
Polyamides containing pyrrole and imidazole units have been studied for their ability to bind specifically to DNA sequences within the minor groove, influencing gene expression. These compounds, including those related to the chemical structure , show promise as potential therapeutic agents for various diseases, including cancer. Their design and synthesis aim at targeting specific DNA sequences to modulate gene expression effectively (Chavda et al., 2010).
Material Science and Dyeing Applications
In material science, novel heterocyclic compounds have been synthesized for applications in dyeing polyester fibers. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, making them suitable for creating sterile and biologically active fabrics for various life applications (Khalifa et al., 2015).
Antitubercular and Antibacterial Activities
N-substituted carboxamide derivatives have been synthesized and tested for their antitubercular and antibacterial activities. Some derivatives show potent activity against multi- and extensive drug-resistant Mycobacterium tuberculosis strains, highlighting the potential for developing new treatments for tuberculosis and other bacterial infections (Bodige et al., 2020).
Organic Synthesis and Chemical Characterization
The synthesis and characterization of new organic compounds for potential therapeutic applications have been a significant area of research. Studies have focused on synthesizing novel pyrrolidine and pyrazole derivatives with potential anti-inflammatory properties and minimal ulcerogenic activity. These efforts contribute to the development of safer and more effective therapeutic agents (El‐Hawash & El-Mallah, 1998).
Electrochromic Properties and Material Applications
Investigations into the electrochromic properties of aromatic polyamides incorporating specific functional groups have revealed enhanced redox stability and performance. These materials, suitable for various electronic and photonic applications, demonstrate the potential of incorporating specific chemical structures into polyamides to achieve desired physical and chemical properties (Wang & Hsiao, 2014).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c1-23-11-3-4-12(13(7-11)24-2)17-15(21)18-6-5-10(8-18)19-14(20)9-25-16(19)22/h3-4,7,10H,5-6,8-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXIMVPGZUYIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(C2)N3C(=O)COC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

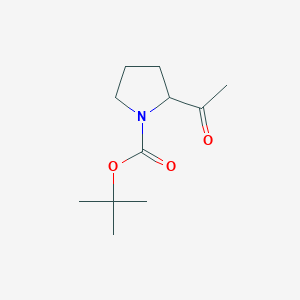
![3-[(5-Bromopyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol](/img/structure/B2464778.png)
![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2464780.png)


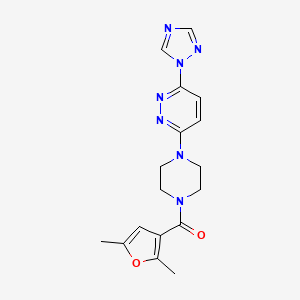

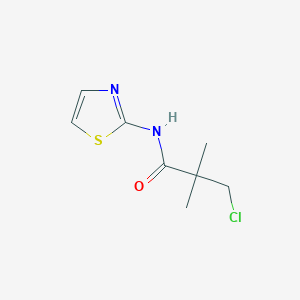
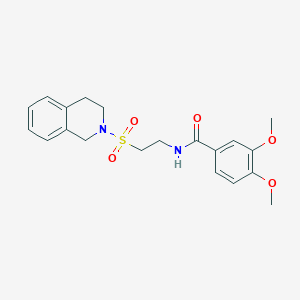

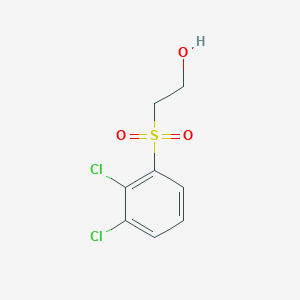
![6,8-dibromo-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2464793.png)
![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464795.png)
